molecular formula C7H5NO4 B021070 Quinolinic acid CAS No. 89-00-9

Quinolinic acid

Katalognummer B021070
CAS-Nummer: 89-00-9
Molekulargewicht: 167.12 g/mol
InChI-Schlüssel: GJAWHXHKYYXBSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Quinolinic acid is synthesized from tryptophan through the kynurenine pathway, involving several enzymatic reactions that convert tryptophan into quinolinic acid. This pathway is activated in immune response and is significant in the central nervous system, where quinolinic acid can act as a neurotoxin. The process involves intermediate metabolites, including L-kynurenine, and the involvement of enzymes such as 3-hydroxyanthranilic acid oxygenase and quinolinic acid phosphoribosyltransferase, highlighting the complex regulation of its production within the body (Fayin Zhu et al., 2021).

Molecular Structure Analysis

The crystal structure of quinolinic acid reveals a zwitterionic form in its crystal state, characterized by a significant deformation from the idealized geometry. The molecule exhibits a complex structure with intramolecular hydrogen bonds between the carboxyl groups, contributing to its chemical reactivity and interaction with biological molecules (F. Takusagawa et al., 1973).

Chemical Reactions and Properties

Quinolinic acid participates in several key biochemical reactions, notably in the biosynthesis of nicotinamide adenine dinucleotide (NAD+) through its role as a substrate for quinolinic acid phosphoribosyltransferase. This enzyme catalyzes the conversion of quinolinic acid to nicotinic acid mononucleotide, an essential step in NAD+ biosynthesis. This reaction underscores the dual role of quinolinic acid as both a neurotoxin and a critical metabolic intermediate (J. Eads et al., 1997).

Physical Properties Analysis

Quinolinic acid's physical properties, including its crystalline structure and interaction with metals such as iron, influence its biological activity and toxicity. Its ability to form coordination complexes with iron ions contributes to its neurotoxic effects through mechanisms that involve the generation of reactive oxygen species via the Fenton reaction, highlighting the importance of its physical characteristics in understanding its biological impacts (L. Kubicová et al., 2013).

Chemical Properties Analysis

The chemical behavior of quinolinic acid, particularly its excitotoxic effects mediated by NMDA receptor agonism, underscores its significance in neurodegenerative diseases. Its chemical properties facilitate the overactivation of NMDA receptors, leading to increased intracellular calcium and subsequent neuronal damage. This excitotoxic pathway, combined with its roles in oxidative stress and inflammation, makes quinolinic acid a compound of considerable interest in the study of neurological disorders (V. Pérez-de la Cruz et al., 2012).

Wissenschaftliche Forschungsanwendungen

Neurotoxicity Research

  • Field : Neurobiology
  • Application : QUIN is known as a neurotoxin and is used in research to understand its effects on the nervous system .
  • Methods : QUIN can form coordination complexes with iron, which can produce reactive oxygen species (ROS). These ROS are generated in reactions catalyzed by transition metals, especially iron .

Oxidative Stress Modulation

  • Field : Molecular Biology
  • Application : QUIN is studied for its role in modulating oxidative stress .
  • Methods : Differential pulse voltammetry, deoxyribose degradation, and Fe (II) autoxidation assays are used for exploring ROS formation in redox reactions that are catalyzed by iron in QUIN-Fe complexes .
  • Results : In lower concentrations, QUIN affects the Fe (II)/Fe (III) ratios that are beneficial to homeostasis .

Depression and Neurodegenerative Diseases

  • Field : Psychiatry and Neurology
  • Application : QUIN is involved in the pathogenesis of depressive and neurodegenerative diseases .
  • Methods : Research focuses on the kynurenine pathway of tryptophan metabolism, which generates QUIN among other metabolites .
  • Results : Increased QUIN has been observed in neurodegenerative diseases, including Parkinson’s disease, Alzheimer’s disease, amyotrophic lateral sclerosis, and HIV-related cognitive decline .

Neuroinflammation

  • Field : Neuroimmunology
  • Application : QUIN is involved in neuroinflammation, a common feature of several neurological disorders .
  • Methods : The role of QUIN in neuroinflammation is studied through its production in the kynurenine pathway of tryptophan metabolism .
  • Results : A disturbed tryptophan metabolism with increased activity of the kynurenine pathway and production of QUIN may result in deficiencies in tryptophan and derived neurotransmitters .

Convulsion Induction

  • Field : Neuropharmacology
  • Application : QUIN is used to induce convulsions in experimental models .
  • Methods : QUIN is injected into the brain ventricle of mice to induce convulsions .
  • Results : QUIN selectively activates the N-methyl-d-aspartate receptor leading to axonal neurodegeneration .

Brain Metabolism

  • Field : Neurochemistry
  • Application : QUIN is involved in the metabolism of the brain .
  • Methods : QUIN’s effect on brain metabolism is studied by observing its impact on the production of CO2 and glucose uptake in cerebral cortex homogenates .
  • Results : QUIN inhibits the 14 CO2 production and increases glucose uptake in cerebral cortex homogenates of young rats .

Oxidative Stress Modulator

  • Field : Molecular Biology
  • Application : QUIN is known to produce reactive oxygen species (ROS), which are generated in reactions catalyzed by transition metals, especially iron (Fe). This makes QUIN a subject of interest in the study of oxidative stress .
  • Methods : The study used differential pulse voltammetry, deoxyribose degradation, and Fe (II) autoxidation assays to explore ROS formation in redox reactions that are catalyzed by iron in QUIN-Fe complexes .

Drug Design

  • Field : Medicinal Chemistry
  • Application : QUIN has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
  • Methods : The study focuses on the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs .
  • Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

NMDA Receptor Agonist

  • Field : Neuropharmacology
  • Application : QUIN is an excitatory amino acid agonist which binds to NMDA receptors and triggers a response .
  • Methods : The study focuses on the application of QUIN as an NMDA receptor agonist .
  • Results : The study confirms that QUIN can trigger a response by binding to NMDA receptors .

Oxidative Stress Modulator

  • Field : Molecular Biology
  • Application : QUIN is known to produce reactive oxygen species (ROS), which are generated in reactions catalyzed by transition metals, especially iron (Fe). This makes QUIN a subject of interest in the study of oxidative stress .
  • Methods : The study used differential pulse voltammetry, deoxyribose degradation, and Fe (II) autoxidation assays to explore ROS formation in redox reactions that are catalyzed by iron in QUIN-Fe complexes .

Drug Design

  • Field : Medicinal Chemistry
  • Application : QUIN has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
  • Methods : The study focuses on the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs .
  • Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

NMDA Receptor Agonist

  • Field : Neuropharmacology
  • Application : QUIN is an excitatory amino acid agonist which binds to NMDA receptors and triggers a response .
  • Methods : The study focuses on the application of QUIN as an NMDA receptor agonist .
  • Results : The study confirms that QUIN can trigger a response by binding to NMDA receptors .

Safety And Hazards

Quinolinic acid is moderately toxic by ingestion and is a moderate to severe irritant to the skin and eyes . It emits toxic fumes such as carbon monoxide when heated to decomposition .

Zukünftige Richtungen

NAD+ metabolism disorders are implicated in a range of pathophysiological alterations, including metabolic diseases, cancer, aging, and neurodegenerative diseases . The role of NAD+ metabolic disorders in the development of associated ocular diseases and the potential advantages and disadvantages of various methods to increase NAD+ levels are being explored .

Eigenschaften

IUPAC Name

pyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAWHXHKYYXBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Record name quinolinic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Quinolinic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18970-62-2 (copper(2+) salt), 87314-99-6 (strontium salt)
Record name Quinolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8041327
Record name Quinolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid, Odorless solid; [Merck Index] White or light yellow powder; [MSDSonline], Solid
Record name 2,3-Pyridinedicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinolinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6940
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Quinolinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000232
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in 180 parts water, in alkalies, slightly in alcohol. Almost insol in ether or benzene., Slightly soluble in trifluoroacetic acid. Insoluble in ethanol., In water, 1.1X10+4 mg/L at 25 °C, 11.0 mg/mL
Record name Quinolinic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name QUINOLINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quinolinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000232
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.0000061 [mmHg]
Record name Quinolinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6940
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Huntington's disease is an autosomal dominant neurological disorder characterized by progressive chorea, cognitive impairment and emotional disturbance. The disease usually occurs in midlife and symptoms progress inexorably to mental and physical incapacitation. It has been postulated that an excitotoxin is involved in the pathogenesis of Huntington's disease. Schwarcz and colleagues have shown that quinolinic acid can produce axon-sparing lesions similar to those observed in Huntington's disease. The lesions result in a depletion of neurotransmitters contained within striatal spiny neurones, for example gamma-aminobutyric acid (GABA), while dopamine is unaffected. Recently, /several investigators/ ... demonstrated that in Huntington's disease striatum there is a paradoxical 3-5-fold increase in both somatostatin and neuropeptide Y which is attributable to selective preservation of a subclass of striatal aspiny neurones in which these peptides are co-localized. In the present study /the authors/ demonstrate that lesions due to quinolinic acid closely resemble those of Huntington's disease as they result in marked depletions of both GABA and substance P, with selective sparing of somatostatin/neuropeptide Y neurones. Lesions produced by kainic acid (KA), ibotenic acid (IA) and N-methyl-D-aspartate (MeAsp) were unlike those produced by quinolinic acid, as they affected all cell types without sparing somatostatin/neuropeptide Y neurones. These results suggest that quinolinic acid or a similar compound could be responsible for neuronal degeneration in Huntington's disease., ...To determine whether caspase cleavage of huntingtin is a key event in the neuronal dysfunction and selective neurodegeneration in Huntington's disease, /the authors/ generated YAC mice expressing caspase-3- and caspase-6-resistant mutant huntingtin. Mice expressing mutant huntingtin, resistant to cleavage by caspase-6 but not caspase-3, maintain normal neuronal function and do not develop striatal neurodegeneration. Furthermore, caspase-6-resistant mutant huntingtin mice are protected against neurotoxicity induced by multiple stressors including NMDA, quinolinic acid, and staurosporine. These results are consistent with proteolysis of huntingtin at the caspase-6 cleavage site being an important event in mediating neuronal dysfunction and neurodegeneration and highlight the significant role of huntingtin proteolysis and excitotoxicity in Huntington's disease., ... excitotoxic lesion of rat brain with the N-methyl-D-aspartate receptor agonist, quinolinic acid, induces expression of p53 messenger RNA and protein in brain regions showing delayed DNA fragmentation and that expression of p53 messenger RNA precedes DNA damage detected by terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end-labelling. In addition, using in situ hybridization and immunocytochemistry we demonstrate increased expression of the p53-responsive gene Gadd-45 (preceding p53 expression) and re-expression of the p53-responsive gene Bax (following p53 expression), in these same areas. Bax has been shown to promote neuronal death by interacting with Bcl-2 family members while Gadd-45 expression has been associated with suppression of the cell-cycle and DNA repair. These results suggest that p53 protein may function as an active transcription factor in lesioned brain perhaps initiating the re-expression of Bax in injured brain regions. However, since Gadd-45 precedes p53 expression it appears unlikely that p53 is involved in regulating the early expression of Gadd-45. Taken together however, these results suggest that p53, Bax and Gadd-45 may play important roles in the response (damage/recovery) of the brain following excitotoxic injury., The kynurenine pathway is a major route of L-tryptophan catabolism leading to production of a number of biologically active molecules. Among them, the neurotoxin quinolinic acid, is considered to be involved in the pathogenesis of a number of inflammatory neurological diseases. ... Most of the approaches to explain the pathogenesis of Alzheimer's disease focus on the accumulation of amyloid beta peptide (A beta), in the form of insoluble deposits leading to formation of senile plaques, and on the formation of neurofibrillary tangles composed of hyperphosphorylated Tau protein. Accumulation of A beta is believed to be an early and critical step in the neuropathogenesis of Alzheimer's disease. There is now evidence for the kynurenine pathway being associated with Alzheimer's disease. Disturbances of the kynurenine pathway have already been described in Alzheimer's disease. Recently, /the authors/ demonstrated that A beta 1-42, a cleavage product of amyloid precursor protein, induces production of quinolinic acid, in neurotoxic concentrations, by macrophages and, more importantly, microglia. Senile plaques in Alzheimer's disease are associated with evidence of chronic local inflammation (especially activated microglia) A major aspect of quinolinic acid toxicity is lipid peroxidation and markers of lipid peroxidation are found in Alzheimer's disease. Together, these data imply that quinolinic acid may be one of the critical factors in the pathogenesis of neuronal damage in Alzheimer's disease. This review describes the multiple correlations between the kynurenine pathway and the neuropathogenesis of Alzheimer's disease and highlights more particularly the aspects of quinolinic acid neurotoxicity, emphasizing its roles in lipid peroxidation and the amplification of the local inflammation., For more Mechanism of Action (Complete) data for QUINOLINIC ACID (15 total), please visit the HSDB record page.
Record name QUINOLINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Quinolinic acid

Color/Form

Crystals, Monoclinic crystals from water

CAS RN

89-00-9
Record name Quinolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name quinolinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name quinolinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name quinolinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Pyridinedicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINOLINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F0HK1URN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUINOLINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quinolinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000232
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228.5 °C, 190 °C
Record name Quinolinic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name QUINOLINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quinolinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000232
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolinic acid
Reactant of Route 2
Reactant of Route 2
Quinolinic acid
Reactant of Route 3
Quinolinic acid
Reactant of Route 4
Reactant of Route 4
Quinolinic acid
Reactant of Route 5
Reactant of Route 5
Quinolinic acid
Reactant of Route 6
Reactant of Route 6
Quinolinic acid

Citations

For This Compound
36,400
Citations
GJ Guillemin - The FEBS journal, 2012 - Wiley Online Library
Over the last two decades, evidence for the involvement of quinolinic acid (QUIN) in neuroinflammatory diseases has been exponentially increasing. Within the brain, QUIN is produced …
Number of citations: 503 febs.onlinelibrary.wiley.com
TW Stone, JH Connick - Neuroscience, 1985 - Elsevier
… One such compound is quinolinic acid which is not only a selective excitant at the NMDA receptor, but is also a kainate-like neurotoxin and a convulsant. Furthermore, the closely …
Number of citations: 353 www.sciencedirect.com
TW Stone, MN Perkins - European journal of pharmacology, 1981 - researchgate.net
… We now report that the endogenous compound quinolinic acid (2,3pyridine dicarboxylic acid) is also a potent excitant of neurones in the rat brain and that it may act preferentially on …
Number of citations: 838 www.researchgate.net
R Lugo-Huitrón, P Ugalde Muñiz, B Pineda… - … medicine and cellular …, 2013 - hindawi.com
… Moneti, “The excitotoxin quinolinic acid is present and unevenly distributed in the rat brain,” … Aldinio, “The excitotoxin quinolinic acid is present in the brain of several mammals and its …
Number of citations: 299 www.hindawi.com
GJ Guillemin, KR Williams, DG Smith… - … in Tryptophan and …, 2003 - Springer
We propose that the tryptophan catabolites produced through the kynurenine pathway (KP), and more particularly quinolinic acid (QUIN), may play an important role in the pathogenesis …
Number of citations: 134 link.springer.com
MN Perkins, TW Stone - Brain research, 1982 - Elsevier
… quinolinic acid is an effective excitant. Kynurenine had no effect on responses to quinolinic acid, … Surprisingly, kynurenic acid proved a powerful antagonist of quinolinic acid, NMDA and …
Number of citations: 944 www.sciencedirect.com
MN Perkins, TW Stone - Brain Research, 1983 - Elsevier
… As an endogenous compound, therefore, quinolinic acid may … activity in cerebral cortex of quinolinic acid, a rigid analogue of NMDA … We report that quinolinic acid is unique among ami- …
Number of citations: 174 www.sciencedirect.com
C Rios, A Santamaria - Neurochemical research, 1991 - Springer
… In this study, we describe the lipoperoxidative effect of quinolinic acid (QUIN) in vitro. The formation of thiobarbituric acid reactive products (TBA-RP), an index of lipid peroxidation, was …
Number of citations: 307 link.springer.com
MP HEYES, K Saito, JS Crowley, LE Davis… - Brain, 1992 - academic.oup.com
… In certain instances, over-stimulation of N-methyl-D-aspartate receptors has been implicated Quinolinic acid (QUIN) is an endogenous N-methyl-D-aspartate receptor agonist …
Number of citations: 767 academic.oup.com
MF Beal, NW Kowall, DW Ellison, MF Mazurek… - Nature, 1986 - nature.com
… Schwarcz and colleagues have shown that quinolinic acid (QA) can produce axon-sparing … In the present study we demonstrate that lesions due to quinolinic acid closely resemble …
Number of citations: 525 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.